2-Bromo-5-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCXJAVATJLYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502471 | |

| Record name | 2-Bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42872-83-3 | |

| Record name | 2-Bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-methylbenzonitrile physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-methylbenzonitrile

This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 42872-83-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's characteristics for successful experimental design, process scale-up, and safety management.

Introduction and Strategic Importance

This compound is an aromatic compound featuring a nitrile (-C≡N) and a bromine (-Br) substituent on a toluene framework. This specific arrangement of functional groups offers significant synthetic versatility. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual reactivity makes it a valuable building block for constructing complex molecular architectures.[1][2] A thorough understanding of its physical properties is not merely academic; it is the foundation upon which robust, reproducible, and safe synthetic protocols are built.

Core Physicochemical Properties

The fundamental physical constants of a compound dictate its behavior in different environments and are critical for planning reactions, purifications, and formulations. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 42872-83-3 | [1][3] |

| Molecular Formula | C₈H₆BrN | [3] |

| Molecular Weight | 196.04 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Melting Point | 61-65 °C | [1] |

| Boiling Point | ~290 °C | [1][4] |

| Density | ~1.51 g/cm³ | [1][4] |

| Flash Point | 129 °C | [1][4] |

| Solubility | Soluble in methanol; low solubility in water | [1][4] |

Experimental Verification of Physical Properties

To ensure scientific integrity, key physical properties should be verifiable. The following sections detail standard, self-validating laboratory protocols for determining the melting point and solubility profile of this compound.

Melting Point Determination: A Purity Indicator

The melting point is a critical indicator of a solid's purity. A sharp melting range (typically < 2 °C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely crush a small amount of this compound powder. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the packed capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting temperature. Let the apparatus cool by at least 20 °C.

-

Accurate Determination: Insert a new sample. Heat rapidly to within 15-20 °C of the approximate melting point found in the scouting run.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁–T₂.

Sources

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-Bromo-5-methylbenzonitrile: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate this compound (CAS No. 42872-83-3). It provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, spectroscopic characterization, and its strategic application as a versatile building block in the synthesis of complex organic molecules, particularly within the landscape of modern kinase inhibitor development.

This compound, also known as 4-Bromo-3-cyanotoluene, is a trifunctional aromatic compound. Its value in synthetic chemistry is derived from the orthogonal reactivity of its three key functional groups: the aromatic ring, the bromine substituent, and the nitrile moiety. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the nitrile group is a versatile precursor for amines, amides, or carboxylic acids, and the aromatic core provides a rigid scaffold for building molecular complexity.[1]

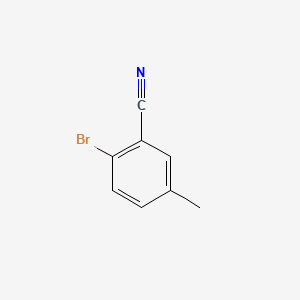

Chemical Structure

The structural arrangement of this compound consists of a benzene ring substituted with a bromine atom at position 2, a cyano group at position 1, and a methyl group at position 5.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 42872-83-3 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder/crystal | |

| Melting Point | 61-65 °C | [1] |

| Boiling Point | 290 °C (at 760 mmHg) | [2] |

| Purity | Typically >97% (GC) | |

| InChI Key | AKCXJAVATJLYQM-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(Br)c(c1)C#N | [1] |

Expected Spectroscopic Profile

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a verified spectrum is contingent on experimental acquisition, the expected profile can be reliably predicted based on the analysis of its functional groups and known spectroscopic principles.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.3-2.5 ppm, integrating to 3H.

-

Aromatic Protons (Ar-H): Three protons on the trisubstituted ring will appear between δ 7.0-7.8 ppm. Due to their distinct electronic environments and coupling patterns, they will likely appear as a singlet (or narrow doublet) and two coupled doublets. The precise shifts and coupling constants (J-values) would require computational prediction or empirical analysis of closely related analogs.

-

-

¹³C NMR (Carbon NMR): The decoupled spectrum should exhibit eight distinct signals corresponding to each unique carbon atom.

-

Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

-

Nitrile Carbon (-C≡N): A characteristically sharp signal in the range of δ 115-120 ppm.

-

Aromatic Carbons: Six signals in the δ 120-145 ppm range. The carbon attached to the bromine (C-Br) will be shifted downfield, while the other carbons will have shifts influenced by the directing effects of the three substituents.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups.

-

C≡N Stretch: A strong, sharp, and highly characteristic absorption peak is expected in the 2220-2240 cm⁻¹ region. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks from the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

-

-

MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry will show a characteristic molecular ion peak.

-

Molecular Ion (M⁺): A distinctive pair of peaks of nearly equal intensity at m/z 195 and 197, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This M/M+2 pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation pathways would include the loss of a bromine radical ([M-Br]⁺), loss of HCN ([M-HCN]⁺), and cleavage of the methyl group.

-

Synthesis and Purification Protocol

The most reliable and industrially relevant method for synthesizing aryl bromides from aromatic amines is the Sandmeyer reaction .[3] This classic transformation involves the diazotization of a primary aromatic amine followed by a copper(I) bromide-mediated substitution. This approach offers high yields and regiochemical control.

Strategic Synthesis Pathway

The synthesis of this compound is logically achieved via a two-step sequence starting from 2-Amino-5-methylbenzonitrile. The causality for this pathway is clear: the Sandmeyer reaction is a robust method for converting an amino group to a bromo group at a specific position, a transformation not easily achieved by direct bromination of 3-methylbenzonitrile, which would likely yield a mixture of isomers.

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established and verified procedures for analogous Sandmeyer brominations.[4] Causality: The low temperature (0-5 °C) for the diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent heating during the addition to the copper(I) bromide solution facilitates the radical substitution and the evolution of nitrogen gas, driving the reaction to completion.

Materials:

-

2-Amino-5-methylbenzonitrile (1.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 equiv)

-

Copper(I) Bromide (CuBr) (1.2 equiv)

-

48% Hydrobromic Acid (HBr)

-

Deionized Water

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Ethanol/Water or Hexane/Ethyl Acetate (for recrystallization)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-5-methylbenzonitrile in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained between 0-5 °C. The rate of addition must be controlled to prevent a dangerous exotherm.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) bromide in 48% HBr and gently warm it to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) bromide solution. Causality: This addition initiates the decomposition of the diazonium salt, catalyzed by Cu(I), leading to vigorous evolution of nitrogen gas. A wide-bore addition funnel and adequate headspace in the reaction flask are essential for safety.

-

After the addition is complete, continue to heat and stir the reaction mixture at 60-70 °C for 1-2 hours until gas evolution ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification Methodology: Recrystallization

Recrystallization is the most effective method for purifying the solid product, leveraging the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.[5]

Procedure:

-

Solvent Selection: An ideal solvent (or solvent pair) will dissolve the crude product completely at its boiling point but show poor solubility at low temperatures (e.g., 0-5 °C). Common solvent systems for this class of compound include ethanol/water, isopropanol, or hexane/ethyl acetate.[6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the mother liquor.

-

Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath for at least 30 minutes to maximize product recovery.

-

Filtration and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven to a constant weight.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its capacity to undergo a wide range of selective transformations, making it a valuable intermediate for constructing complex molecular scaffolds.

Key Synthetic Transformations

The bromine atom at the 2-position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical synthesis.

Caption: Key transformations of this compound.

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., an arylboronic acid).[7] This is a cornerstone reaction for creating biaryl structures, which are prevalent in many drug molecules.

-

Buchwald-Hartwig Amination: This powerful transformation allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[8] It is a go-to method for synthesizing the N-aryl motifs found in countless kinase inhibitors and other pharmaceuticals.

-

Nitrile Group Transformations: The cyano group can be readily hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄).

Case Study: A Building Block for Kinase Inhibitor Scaffolds

Protein kinases are critical targets in oncology and immunology, and a vast number of approved drugs are kinase inhibitors.[9] Many of these inhibitors feature a core heterocyclic or biaryl scaffold decorated with various functional groups to achieve potency and selectivity. Substituted benzonitriles, particularly those functionalized with a halogen for cross-coupling, are frequently used as key intermediates in the synthesis of these complex molecules.[7][10]

While a blockbuster drug may not list this compound as a direct starting material in its publicly disclosed synthesis, its structural motifs are highly relevant. For example, the synthesis of many Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase inhibitors involves the coupling of a halogenated aromatic or heteroaromatic core with an amine-containing fragment via Buchwald-Hartwig amination, or the construction of a biaryl core via Suzuki coupling.[9] this compound provides the ideal functionality for such strategies, allowing medicinal chemists to introduce diversity at the 2-position while retaining the nitrile and methyl groups for further modification or for direct interaction with the target protein.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Identification

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. When handling the powder outside of a fume hood, a properly fitted respirator (e.g., N95 dust mask) is required.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Take off any contaminated clothing immediately and wash before reuse.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established by the principles of modern organic chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity through well-understood and reliable transformations like the Sandmeyer, Suzuki-Miyaura, and Buchwald-Hartwig reactions. For researchers in drug discovery and process development, this compound represents a strategic and versatile tool for the efficient construction of complex scaffolds, particularly those relevant to the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the laboratory.

References

- ChemBK. (2024). Benzonitrile, 2-bromo-5-methyl-.

- Wikipedia. (2024). Sandmeyer reaction.

- LookChem. (n.d.). Top Purity CAS 42872-83-3 with fast shipping.

- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.

- Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3130.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- ResearchGate. (n.d.). RECRYSTALLIZATION.

- Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- CUNY. (n.d.). Purification by Recrystallization.

- NRO. (2025). Sandmeyer Reaction - experimental procedure and set up.

- Montanari, D., & Capdeville, R. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(21), 7569.

- Siveen, K. S., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International Journal of Molecular Sciences, 21(22), 8590.

- Wieczorek, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4414.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mt.com [mt.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-methylbenzonitrile molecular weight

An In-Depth Technical Guide to 2-Bromo-5-methylbenzonitrile: Synthesis, Characterization, and Applications

Introduction and Strategic Importance

This compound is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its utility stems from its distinct molecular architecture: a benzonitrile core functionalized with both a bromine atom and a methyl group. This arrangement provides multiple reactive sites, establishing the compound as a versatile and valuable synthetic intermediate.[1][]

The bromine atom serves as a key functional handle for a variety of powerful cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing complex molecular scaffolds.[1] Concurrently, the nitrile group can be readily transformed into other critical functionalities, including amines, amides, and carboxylic acids, further expanding its synthetic potential.[1] This guide provides an in-depth examination of its properties, a validated synthetic protocol, comprehensive methods for its characterization, and an overview of its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. This compound is typically a white to off-white crystalline powder at room temperature.[3][4]

Key Property Data

The fundamental physicochemical data for this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 196.04 g/mol | [3][5][6][7] |

| Molecular Formula | C₈H₆BrN | [3][5][6][8] |

| CAS Number | 42872-83-3 | [3][5][8] |

| Melting Point | 61-65 °C | [1][3][8] |

| Density | 1.51 g/cm³ | [4][8] |

| Appearance | White to pale yellow crystalline powder | [3][4] |

| Solubility | Soluble in methanol, low solubility in water | [4][8] |

| SMILES String | Cc1ccc(Br)c(c1)C#N | [1][3] |

| InChI Key | AKCXJAVATJLYQM-UHFFFAOYSA-N | [1][3] |

Molecular Structure and Reactivity Centers

The structure of this compound features two primary sites for chemical modification, making it a valuable building block. The diagram below highlights these reactive centers.

Caption: Key reactive sites on the this compound molecule.

Representative Synthesis Protocol: Sandmeyer Reaction

A reliable method for the synthesis of aryl nitriles is the Sandmeyer reaction, which proceeds from an aniline precursor. This approach offers high yields and tolerance for various functional groups. The causality behind this choice rests on the ready availability of the starting material, 2-amino-4-methylbenzonitrile, and the reaction's well-established, robust nature.

Step-by-Step Methodology

-

Diazotization:

-

In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 1.0 equivalent of 2-bromo-5-methylaniline in an aqueous solution of hydrobromic acid (HBr, ~3.0 equivalents).

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive.

-

Stir the resulting solution for 30 minutes at 0-5 °C.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed. The temperature should be carefully controlled.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization: A Self-Validating Workflow

To ensure the identity, purity, and quality of the synthesized this compound, a multi-technique analytical approach is essential. This workflow provides a self-validating system where each technique corroborates the findings of the others.

Caption: Analytical workflow for quality control of synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.

-

A singlet in the range of 2.3-2.5 ppm for the three methyl (–CH₃) protons.

-

Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling with each other.

-

-

¹³C NMR: The carbon NMR will confirm the carbon skeleton, showing eight distinct signals: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

-

Gas Chromatography (GC): Separates the components of the sample. A pure sample of this compound will show a single major peak at a characteristic retention time.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the compound and its fragments. The molecular ion peak [M]⁺ should be observed at m/z ≈ 195 and 197 with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Comprehensive Analytical Protocol

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized product into an NMR tube. Add a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene) for quantitative NMR (qNMR).[9] For GC-MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like ethyl acetate.[9]

-

NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

-

Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

-

Confirm the presence of all expected signals and their integrations. The purity can be calculated from the ¹H NMR by comparing the integral of a product signal to the integral of the known internal standard.

-

-

GC-MS Analysis:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Rationale: A non-polar column like DB-5ms is well-suited for separating aromatic compounds.

-

Use a temperature gradient program (e.g., starting at 60°C and ramping to 250°C) to ensure the separation of any potential impurities from the main product peak.[9]

-

Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern. Analyze the mass spectra of any minor peaks to identify impurities.

-

Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it an attractive starting material for creating libraries of complex molecules for high-throughput screening in drug discovery.

-

Cross-Coupling Reactions: The C-Br bond is readily activated by palladium catalysts, enabling the formation of new C-C, C-N, and C-O bonds. This is a cornerstone of modern pharmaceutical synthesis.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings, which are prevalent in many drug scaffolds.[1]

-

Materials Science: The rigid, planar structure of the benzonitrile core can be incorporated into larger conjugated systems for the development of organic light-emitting diodes (OLEDs) and other functional materials.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may be toxic if it comes into contact with skin or is inhaled.[3][10] The GHS pictogram is GHS07 (Exclamation Mark).[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for chemists in both academic and industrial research. The robust synthetic and analytical protocols detailed in this guide provide a framework for its reliable preparation and quality control, empowering scientists to leverage its full potential in the development of novel pharmaceuticals and advanced materials.

References

- ChemBK. (2024, April 9). Benzonitrile, 2-bromo-5-methyl-.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylbenzonitrile. PubChem Compound Database.

- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.

- El-Elimat, T., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences.

Sources

- 1. benchchem.com [benchchem.com]

- 3. 2-溴-5-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 42872-83-3 [m.chemicalbook.com]

- 5. 42872-83-3|this compound|BLD Pharm [bldpharm.com]

- 6. SDS of this compound, Safety Data Sheets, CAS 42872-83-3 - chemBlink [chemblink.com]

- 7. 2-溴-5-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | 42872-83-3 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-5-methylbenzonitrile, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-methylbenzonitrile, a key building block in organic synthesis. Moving beyond a simple data sheet, this document delves into the scientific principles and practical methodologies for the precise characterization of its melting point. Understanding this fundamental property is critical for assessing purity, ensuring reaction consistency, and meeting the stringent quality control standards required in pharmaceutical and materials science research.

Compound Identification and Core Properties

This compound is a substituted aromatic nitrile whose structure offers multiple reactive sites, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

A precise understanding of its fundamental physicochemical properties is the bedrock of its effective application. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-3-cyanotoluene, 6-Bromo-m-tolunitrile | [2][3] |

| CAS Number | 42872-83-3 | [4] |

| Molecular Formula | C₈H₆BrN | [4] |

| Molecular Weight | 196.04 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline powder | [2][5][6] |

| Melting Point | 61-65 °C | [7][3][4][8] |

| Solubility | Soluble in Methanol | [2][5] |

The Significance of the Melting Point in Organic Synthesis

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[5] This physical constant is not merely a data point; it is a critical indicator of a compound's identity and, most importantly, its purity.

Causality of Melting Point: Intermolecular Forces

The melting point is a direct measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice.[3][9] Key factors include:

-

Van der Waals Forces: As with all molecules, London dispersion forces are present. Larger molecules with greater surface area exhibit stronger forces and tend to have higher melting points.[4][9]

-

Dipole-Dipole Interactions: The polar nitrile group (-C≡N) in this compound creates a significant dipole moment, leading to stronger intermolecular attractions than in non-polar analogues.[4][5]

-

Molecular Packing: The ability of molecules to pack efficiently in a crystal lattice significantly impacts the melting point. Symmetrical molecules often pack more tightly, resulting in higher melting points.[4][5] The substitution pattern on the benzene ring of this compound dictates its specific packing arrangement.

Melting Point as a Criterion of Purity

The presence of impurities disrupts the uniform crystal lattice structure.[5] This disruption has two observable effects:

-

Melting Point Depression: Impurities lower the energy required to break the lattice, resulting in a lower melting point than the pure substance.[5]

-

Melting Point Range Broadening: The melting process begins at a lower temperature and occurs over a wider range (e.g., 4-5 °C) as different parts of the impure solid melt at different temperatures.[4][5]

Therefore, a sharp melting point within the established literature range (61-65 °C) is a primary, field-proven indicator of high purity for a sample of this compound. A broad and depressed melting range strongly suggests the presence of residual solvents, starting materials, or side-products from synthesis.

Methodologies for Accurate Melting Point Determination

Accurate determination of the melting point is a foundational skill in synthetic chemistry. Two common and reliable methods are the capillary melting point technique and Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is a classic, widely used method for visually determining the melting point range. Modern apparatus, such as a Mel-Temp device, provides controlled heating and magnification for precise observation.[6][10]

Experimental Workflow: Capillary Method

Caption: Workflow for Capillary Melting Point Determination.

Detailed Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. Residual solvent will act as an impurity.

-

On a watch glass or in a mortar, gently grind a small amount of the crystalline powder to ensure homogeneity.[6]

-

Press the open end of a capillary melting point tube into the powder.[6][10]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm for optimal heat transfer.[10][11] An excessive amount of sample can lead to a broadened melting range.[6]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Set the initial heating rate to be rapid (e.g., 10-15 °C/minute) to approach the expected melting point quickly. For this compound, heat rapidly to approximately 45-50 °C.[6]

-

Crucial Step: When the temperature is about 15 °C below the expected melting point, significantly reduce the heating rate to 1-2 °C per minute.[10][11] This slow rate is essential to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is the cornerstone of an accurate measurement.

-

Observe the sample continuously through the magnifying lens.

-

-

Data Recording & Interpretation:

-

Record the temperature at which the first drop of liquid becomes visible. This is the onset of melting.[11]

-

Record the temperature at which the last crystal of solid melts into a clear liquid. This is the completion of melting.[11]

-

Report the melting point as the range between these two temperatures (e.g., 62-63.5 °C).

-

A pure sample will exhibit a narrow range (typically ≤ 2 °C).[5] A range wider than this indicates the need for purification, such as recrystallization.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] This technique is invaluable in the pharmaceutical industry for characterizing drug substances.[1][12]

DSC Workflow and Data Interpretation

Caption: DSC Workflow for Melting Point and Thermal Analysis.

Detailed Step-by-Step Protocol:

-

Instrument & Sample Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

-

Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Place the sample pan and an empty, sealed reference pan into the DSC autosampler or manual cell.

-

-

Thermal Program:

-

Set up a temperature program. A typical method would be to equilibrate at 25 °C, then ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).

-

The experiment should be run under an inert nitrogen purge gas to prevent oxidative degradation.

-

-

Data Analysis & Interpretation:

-

The output is a thermogram plotting heat flow versus temperature. The melting of the sample will appear as an endothermic peak (a dip in the heat flow curve).[12]

-

Onset Temperature: The extrapolated onset of the melting peak is considered the most comparable value to the melting point observed in capillary methods. Software is used to draw a tangent to the baseline and the inflection point of the peak; their intersection is the onset temperature.

-

Peak Temperature: This is the temperature at which the maximum heat flow occurs.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required to melt the sample. This value is characteristic of the compound's crystalline structure.

-

Purification by Recrystallization: Achieving a Sharp Melting Point

If the initial melting point determination reveals a broad and depressed range, purification is necessary. Recrystallization is the standard method for purifying solid organic compounds.[14][15]

The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[14] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] For this compound, solvents like ethanol or mixed solvent systems (e.g., ethanol/water) are common starting points for aromatic compounds.

The process involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to form pure crystals, and then collecting these crystals by filtration.[14] A successful recrystallization will yield a product with a sharp, elevated melting point that falls within the accepted range.

Safety and Handling

This compound is a toxic compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[2] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

References

- Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]

- What Factors Affect Melting Point?. Sciencing. [Link]

- Melting points and Boiling Points – Introductory Organic Chemistry.

- Melting Point Apparatus Guidelines. University of Houston. [Link]

- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

- Mel-Temp Melting Point Apparatus.

- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

- Measuring the Melting Point. Westlab Canada. [Link]

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

- Use of DSC in Pharmaceuticals Drug Characteris

- Differential Scanning Calorimeter (DSC). Seven Star Pharma. [Link]

- Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. SKZ Industrial. [Link]

- Recrystallization. University of California, Irvine - Department of Chemistry. [Link]

- Recrystalliz

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

- Process for the preparation and the isolation of aromatic nitriles.

Sources

- 1. news-medical.net [news-medical.net]

- 2. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. sciencing.com [sciencing.com]

- 6. nsmn1.uh.edu [nsmn1.uh.edu]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound CAS#: 42872-83-3 [m.chemicalbook.com]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 11. jk-sci.com [jk-sci.com]

- 12. veeprho.com [veeprho.com]

- 13. skztester.com [skztester.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mt.com [mt.com]

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-methylbenzonitrile

Abstract

2-Bromo-5-methylbenzonitrile is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, making a thorough understanding of its physicochemical properties essential for process development, formulation, and purification.[1] A critical parameter in this regard is its solubility. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource for researchers and drug development professionals. It outlines the predicted solubility profile based on the compound's molecular structure, provides a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method, and discusses the thermodynamic principles that govern the dissolution process. The methodologies presented are grounded in international standards, including those from the World Health Organization (WHO) and the International Council for Harmonisation (ICH), ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems.[2] It influences reaction kinetics, dictates the choice of solvents for synthesis and purification, and is a critical determinant of a drug's bioavailability.[3] For process chemists, knowledge of solubility is paramount for developing robust and efficient crystallization processes, which are crucial for isolating compounds with high purity and yield. In the context of drug development, poor aqueous solubility can be a significant impediment, often leading to low absorption and limited therapeutic efficacy.[2]

This compound (CAS No: 42872-83-3), a solid at room temperature with a melting point of 61-65 °C, is a substituted benzonitrile that serves as a versatile building block in organic synthesis.[1][4] Its molecular structure, featuring a halogenated aromatic ring and a polar nitrile group, suggests a nuanced solubility profile. This guide aims to provide a comprehensive framework for understanding and experimentally determining this profile, thereby empowering researchers to optimize its use in their respective applications.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in public literature, we can predict its general solubility behavior by analyzing its molecular structure in the context of the fundamental principle of "like dissolves like."[5]

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features:

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, suggesting that the molecule will have some affinity for nonpolar organic solvents.

-

Nitrile Group (-C≡N): The cyano group is polar and can act as a hydrogen bond acceptor. This feature is expected to contribute to its solubility in polar solvents.[2]

-

Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's overall polarity. Halogenation can have a complex effect on solubility, often increasing lipophilicity.

-

Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.

Based on these features, it is anticipated that this compound will exhibit low solubility in water and higher solubility in a range of organic solvents.[2]

Expected Qualitative Solubility

The following table provides a predicted qualitative solubility profile in common laboratory solvents. This profile is intended to guide solvent selection for experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The nitrile group can accept hydrogen bonds from the solvent's hydroxyl group.[4][6] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Dipole-dipole interactions between the solvent and the polar nitrile and bromo groups are expected to facilitate dissolution. |

| Moderately Polar | Ethyl Acetate | Soluble | Offers a balance of polar and nonpolar characteristics suitable for the molecule's mixed polarity. |

| Nonpolar Aromatic | Toluene | Moderately Soluble | The aromatic ring of the solute will interact favorably with the aromatic solvent. |

| Nonpolar Aliphatic | Hexane | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in a purely aliphatic, nonpolar solvent. |

| Aqueous | Water | Low Solubility | The dominant hydrophobic character of the brominated aromatic ring is expected to limit solubility in water.[2] |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a standardized experimental method is essential. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and is recommended by regulatory bodies such as the WHO and ICH.[7][8][9]

Principle of the Shake-Flask Method

The principle of this method is straightforward: an excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium.[8] At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility in that solvent at that temperature.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Materials and Equipment:

-

This compound (crystalline powder)[4]

-

Selected solvents (analytical grade or higher)

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical quantification method.

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol Steps:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure saturation is reached. b. Add a precise volume of the selected solvent to the vial. c. Securely seal the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.[7]

-

Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vials. c. Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent undissolved particles from affecting the concentration measurement.[5]

-

Quantification and Data Analysis: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Generate a standard calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a validated HPLC method. c. Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve. d. Analyze the diluted sample solution by HPLC and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for any dilutions made. Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution can be understood through thermodynamic principles, which explain why a solute dissolves in a solvent and how factors like temperature influence this process. The overall Gibbs free energy change (ΔG) for dissolution determines the spontaneity of the process.

The dissolution of a crystalline solid into a solvent can be conceptually broken down into three steps:

-

Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (ΔH_lattice).

-

Solvent Cavitation (Endothermic): Energy is needed to create a cavity in the solvent to accommodate a solute molecule (ΔH_cavitation).

-

Solvation (Exothermic): Energy is released when the solute molecule is placed in the solvent cavity and interacts with solvent molecules (ΔH_solvation).

The overall enthalpy of solution (ΔH_solution) is the sum of these enthalpy changes. The solubility of a compound is a function of both this enthalpy change and the change in entropy (ΔS), which is typically positive as the dissolved state is more disordered than the crystalline state.

Caption: Thermodynamic cycle of the dissolution process.

Conclusion and Future Directions

While existing literature qualitatively indicates that this compound has low aqueous solubility and good solubility in organic solvents, this guide emphasizes the critical need for quantitative experimental data.[2] The provided shake-flask protocol, grounded in international standards, offers a robust framework for researchers to generate this vital information. Accurate solubility data is indispensable for the efficient and reliable use of this important chemical intermediate in organic synthesis, pharmaceutical research, and materials science. It is recommended that future work focus on generating a comprehensive quantitative solubility profile of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be an invaluable resource for the scientific community.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.Journal of the American Chemical Society.

- Annex 4: Protocol to conduct equilibrium solubility experiments...World Health Organization (WHO).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.

- Physics-Based Solubility Prediction for Organic Molecules.PubMed Central.

- <1236> Solubility Measurements.USP-NF.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9).MDPI.

- Benzonitrile, 2-bromo-5-methyl-.ChemBK.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.ICH.

Sources

- 1. This compound 97 42872-83-3 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 42872-83-3 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound CAS#: 42872-83-3 [m.chemicalbook.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. database.ich.org [database.ich.org]

Spectroscopic Data of 2-Bromo-5-methylbenzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methylbenzonitrile (CAS No. 42872-83-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust analytical framework for this versatile synthetic intermediate. Given the current absence of publicly available experimental spectra, this guide leverages high-fidelity predictive tools and foundational knowledge to provide a reliable interpretation of the expected spectroscopic characteristics.

Introduction to this compound

This compound, also known as 4-Bromo-3-cyanotoluene, is a halogenated aromatic nitrile with the molecular formula C₈H₆BrN and a molecular weight of approximately 196.04 g/mol .[1] It typically presents as a powder or crystalline solid with a melting point in the range of 61-65 °C.[1] The molecule's structure, featuring a bromo, a methyl, and a nitrile group on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 42872-83-3 | |

| Molecular Formula | C₈H₆BrN | |

| Molecular Weight | 196.04 g/mol | |

| Melting Point | 61-65 °C | [1] |

| Appearance | Powder/Crystalline Solid | [1] |

| Synonyms | 4-Bromo-3-cyanotoluene |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

Rationale: The following protocol is a standardized procedure for acquiring a high-resolution ¹H NMR spectrum of a solid aromatic compound like this compound. The choice of deuterated chloroform (CDCl₃) as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

-

Data Acquisition:

-

Acquire the spectrum at a standard probe temperature of 25 °C.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Employ a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Data

Due to the lack of publicly available experimental data, the following ¹H NMR spectral data is predicted using advanced computational algorithms and knowledge of substituent effects on aromatic systems.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 1H | H-6 |

| ~ 7.45 | dd | 1H | H-4 |

| ~ 7.20 | d | 1H | H-3 |

| ~ 2.40 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic and methyl protons.

-

Aromatic Region (7.0 - 8.0 ppm): The three protons on the benzene ring are in different chemical environments and are expected to appear as distinct signals.

-

The proton at position 6 (H-6), being ortho to the electron-withdrawing cyano group, is expected to be the most deshielded and appear as a doublet.

-

The proton at position 4 (H-4) is expected to be a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling).

-

The proton at position 3 (H-3), adjacent to the bromine atom, will likely be a doublet.

-

-

Aliphatic Region (2.0 - 3.0 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet.

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

Rationale: The thin solid film method is a simple and effective way to obtain a high-quality IR spectrum of a solid sample without the interference of a solvent or mulling agent.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic |

| ~ 2950-2850 | C-H stretch | -CH₃ |

| ~ 2230-2210 | C≡N stretch | Nitrile |

| ~ 1600-1580, 1500-1400 | C=C stretch | Aromatic Ring |

| ~ 850-800 | C-H bend (out-of-plane) | Substituted Benzene |

| ~ 700-500 | C-Br stretch | Aryl Halide |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands:

-

Nitrile Stretch: A sharp, medium-intensity band is expected in the region of 2230-2210 cm⁻¹ due to the C≡N stretching vibration. This is a highly characteristic peak for nitriles.

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands corresponding to the methyl group's C-H stretching will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: One or two bands of variable intensity are expected in the 1600-1400 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 700 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale: EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds. The high energy of the electron beam typically induces fragmentation, providing a characteristic fingerprint for the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting positively charged ions and their fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 195/197 | [C₈H₆BrN]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |

| 116 | [M - Br]⁺ | Loss of a bromine radical. |

| 90 | [C₇H₄N]⁺ | Loss of Br and C₂H₂ from the molecular ion. |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most critical feature will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 195 and 197. [2]This isotopic signature is a definitive indicator of the presence of one bromine atom.

-

Major Fragmentation Pathways:

-

Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, which would result in a fragment ion at m/z 116 ([M - Br]⁺).

-

Loss of HCN: Fragmentation of the benzonitrile ring could involve the loss of a neutral HCN molecule.

-

Benzylic Cleavage: While less direct, fragmentation involving the methyl group could also occur.

-

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for this compound. The included experimental protocols represent best practices in the field, ensuring that researchers can generate high-quality data. While the spectral data presented herein is based on predictive models, it offers a solid foundation for the interpretation of experimental results and serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemAxon. (n.d.). NMR Predictor.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data.

- Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry.

Sources

An In-Depth Technical Guide to the NMR Spectrum of 2-Bromo-5-methylbenzonitrile

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-5-methylbenzonitrile (CAS No: 42872-83-3).[1][2][3][4][5] It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification.[6][7][8][9] This document delves into the theoretical principles and practical interpretation of both ¹H and ¹³C NMR spectra, grounded in established scientific principles and experimental data.

Introduction to this compound and NMR Spectroscopy

This compound is a disubstituted aromatic compound with the molecular formula C₈H₆BrN.[1][2][3] Its structure, featuring a bromine atom, a methyl group, and a nitrile group on a benzene ring, gives rise to a distinct and interpretable NMR spectrum. NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[6][7][9][10] By analyzing the chemical shifts, spin-spin coupling, and integration of NMR signals, the precise arrangement of atoms within a molecule can be determined.

Molecular Structure and Symmetry Considerations

The substitution pattern of this compound is crucial for understanding its NMR spectrum. The substituents are located at positions 2, 5, and 1, respectively, on the benzene ring. This arrangement results in a molecule with no plane of symmetry, rendering all aromatic protons and carbon atoms chemically non-equivalent. This lack of symmetry leads to a more complex, yet highly informative, NMR spectrum.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Sample Preparation and Acquisition

Achieving a high-quality NMR spectrum is contingent upon meticulous sample preparation. The following protocol outlines the standard procedure for a small organic molecule like this compound.

Sample Preparation Workflow

Caption: General workflow for NMR sample preparation and data acquisition.

Detailed Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[11][13] The choice of solvent is critical as it must dissolve the sample completely and should not have signals that overlap with the analyte peaks.

-

Homogenization: Gently agitate the vial to ensure the sample is fully dissolved, creating a clear, homogeneous solution.[14][15]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool or a syringe filter to prevent issues with shimming.[11][13][15]

-

Spectrometer Setup: Place the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve maximum homogeneity, which is essential for high-resolution spectra.[14]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions. The aromatic region (typically δ 6.5-8.0 ppm) will contain signals from the three protons on the benzene ring, while the aliphatic region will have a signal for the methyl group protons.[16]

Chemical Shift Predictions and Rationale

The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals upfield.

-

Aromatic Protons (H-3, H-4, H-6):

-

The nitrile group (-CN) is strongly electron-withdrawing through both induction and resonance, causing significant deshielding of adjacent protons.

-

The bromine atom (-Br) is electron-withdrawing via induction but can donate electron density through resonance. Its overall effect is deshielding.

-

The methyl group (-CH₃) is weakly electron-donating, leading to slight shielding.

-

Based on these effects, the expected order of chemical shifts for the aromatic protons is: H-6 > H-4 > H-3 .

-

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are expected to resonate in the typical benzylic proton range of δ 2.0-3.0 ppm.[16]

Spin-Spin Coupling (J-coupling)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring non-equivalent protons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength.[17]

In aromatic systems, the coupling constants are dependent on the relative positions of the protons:[17][18][19]

-

Ortho-coupling (³J): 7-9 Hz

-

Meta-coupling (⁴J): 2-3 Hz

-

Para-coupling (⁵J): <1 Hz (often not resolved)

For this compound:

-

H-3: Is coupled to H-4 (ortho) and H-6 (para). It is expected to appear as a doublet of doublets (dd) or a doublet if the para coupling is not resolved.

-

H-4: Is coupled to H-3 (ortho) and H-6 (meta). It is expected to appear as a doublet of doublets (dd).

-

H-6: Is coupled to H-4 (meta) and H-3 (para). It is expected to appear as a doublet or a narrow multiplet.

Integration

The integral of each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. For this compound, the expected integration ratio is: Aromatic protons (H-3, H-4, H-6) to Methyl protons (-CH₃) = 1:1:1:3.

Summary of Expected ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3 | ~7.3 - 7.5 | d or dd | ³J(H3-H4) ≈ 8 Hz, ⁵J(H3-H6) < 1 Hz | 1H |

| H-4 | ~7.5 - 7.7 | dd | ³J(H4-H3) ≈ 8 Hz, ⁴J(H4-H6) ≈ 2 Hz | 1H |

| H-6 | ~7.7 - 7.9 | d or s | ⁴J(H6-H4) ≈ 2 Hz, ⁵J(H6-H3) < 1 Hz | 1H |

| -CH₃ | ~2.3 - 2.5 | s | N/A | 3H |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single sharp signal.[20][21]

Chemical Shift Predictions and Rationale

The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms and the hybridization state.[22][23]

-

Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical aromatic region of δ 120-150 ppm.[16]

-

C-1 (ipso-CN): The carbon attached to the electron-withdrawing nitrile group will be deshielded.

-

C-2 (ipso-Br): The carbon bonded to the electronegative bromine atom will also be deshielded.

-